molecular formula C11H22N2O3 B8798819 Tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B8798819
M. Wt: 230.30 g/mol
InChI Key: WZADLKHOAYNHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COCC1CC(N=[N+]=[N-])CN1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][O:17][CH3:18])[CH2:10][CH:11]([N:13]=[N+:14]=[N-:15])[CH2:12]1.[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:16][O:17][CH3:18])[CH2:10][CH:11]([NH2:13])[CH2:12]1

Inputs

Step One
Name
COCC1CC(N=[N+]=[N-])CN1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC1CC(N=[N+]=[N-])CN1C(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
COCC1CC(N)CN1C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.